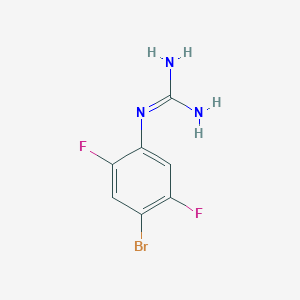
1-(4-Bromo-2,5-difluorophenyl)guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromo-2,5-difluorophenyl)guanidine is a chemical compound that belongs to the class of guanidines Guanidines are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic properties
Preparation Methods
The synthesis of 1-(4-Bromo-2,5-difluorophenyl)guanidine typically involves the reaction of 4-bromo-2,5-difluoroaniline with cyanamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the guanidine derivative. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-(4-Bromo-2,5-difluorophenyl)guanidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by a boronic acid derivative in the presence of a palladium catalyst.
Common reagents used in these reactions include palladium catalysts, boronic acids, and various bases. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Bromo-2,5-difluorophenyl)guanidine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antimicrobial properties, particularly against drug-resistant bacterial strains.
Biological Research: The compound is used to investigate the role of guanidine derivatives in biological systems and their potential therapeutic effects.
Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-2,5-difluorophenyl)guanidine involves its interaction with specific molecular targets in biological systems. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets involved are still under investigation, but studies suggest that the compound may interfere with bacterial cell wall synthesis or protein function .
Comparison with Similar Compounds
1-(4-Bromo-2,5-difluorophenyl)guanidine can be compared with other guanidine derivatives, such as:
1-(4-Bromo-2,5-difluorophenyl)ethanone: Similar in structure but differs in the functional group attached to the phenyl ring.
Thiourea Derivatives: These compounds also exhibit antimicrobial properties but have different structural features and mechanisms of action.
The uniqueness of this compound lies in its specific substitution pattern on the phenyl ring, which contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C7H6BrF2N3 |
|---|---|
Molecular Weight |
250.04 g/mol |
IUPAC Name |
2-(4-bromo-2,5-difluorophenyl)guanidine |
InChI |
InChI=1S/C7H6BrF2N3/c8-3-1-5(10)6(2-4(3)9)13-7(11)12/h1-2H,(H4,11,12,13) |
InChI Key |
LHBBXYCNWOHZKU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1F)Br)F)N=C(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















